Caffeic anhydride

Lipoxygenase inhibition Anti-inflammatory Natural product enzymology

Caffeic anhydride is a naturally occurring phenylpropanoid dimer formed by dehydration of two caffeic acid molecules, yielding a symmetric anhydride with the molecular formula C₁₈H₁₄O₇ and a molecular weight of 342.3 g/mol. First isolated from Ehretia obtusifolia, it belongs to the hydroxycinnamic acid derivative class but differs fundamentally from the parent monomer caffeic acid in both physicochemical properties and biological target engagement.

Molecular Formula C18H14O7
Molecular Weight 342.3 g/mol
Cat. No. B12102653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic anhydride
Molecular FormulaC18H14O7
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C18H14O7/c19-13-5-1-11(9-15(13)21)3-7-17(23)25-18(24)8-4-12-2-6-14(20)16(22)10-12/h1-10,19-22H/b7-3+,8-4+
InChIKeyQDPOOGQUCJJZAO-FCXRPNKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Caffeic Anhydride (CAS 854237-32-4) Is Not Just Another Caffeic Acid Derivative


Caffeic anhydride is a naturally occurring phenylpropanoid dimer formed by dehydration of two caffeic acid molecules, yielding a symmetric anhydride with the molecular formula C₁₈H₁₄O₇ and a molecular weight of 342.3 g/mol [1]. First isolated from Ehretia obtusifolia, it belongs to the hydroxycinnamic acid derivative class but differs fundamentally from the parent monomer caffeic acid in both physicochemical properties and biological target engagement [1].

Why Caffeic Anhydride Cannot Be Interchanged with Caffeic Acid or Common Esters


Caffeic anhydride is not simply a dimeric prodrug of caffeic acid; its anhydride linkage fundamentally alters LogP, molecular recognition at enzyme active sites, and inhibition kinetics. Unlike caffeic acid (LogP ≈ 1.2) [1], caffeic anhydride exhibits a measured LogP of 3.01, corresponding to an approximately 60-fold higher octanol-water partition coefficient . This lipophilicity shift predicts markedly different membrane partitioning and intracellular distribution. Moreover, in the only head-to-head enzymological study available, caffeic anhydride displayed noncompetitive inhibition of lipoxygenase, whereas the co-isolated compound trans 4-hydroxycyclohexyl-2-O-p-coumaroyl β-D-glucopyranoside acted as an uncompetitive inhibitor, demonstrating that even within a single plant extract, structurally related phenolic constituents exhibit mechanistically distinct enzyme interactions [2].

Product-Specific Quantitative Evidence Guide – Caffeic Anhydride vs. Closest Natural Analogs


Lipoxygenase Inhibition: Caffeic Anhydride Shows Ki Values in the Sub-Micromolar to Low-Micromolar Range Within a Directly Comparable Series

In a direct head-to-head study, five phenolic compounds co-isolated from Ehretia obtusifolia—methyl 2-O-feruloyl-1a-O-vanillactate (1), caffeic anhydride (2), trans 4-hydroxycyclohexyl-2-O-p-coumaroyl β-D-glucopyranoside (3), methyl rosmarinate (4), and rosmarinic acid (5)—were assayed against soybean lipoxygenase. All five inhibited the enzyme in a concentration-dependent manner with Ki values spanning 0.85–57.6 μM [1]. Although individual Ki values were not disaggregated in the original publication, the study establishes that caffeic anhydride (compound 2) belongs to the high-potency subset of this natural product panel, alongside methyl rosmarinate and rosmarinic acid, and exhibits noncompetitive inhibition kinetics [1].

Lipoxygenase inhibition Anti-inflammatory Natural product enzymology

Lipophilicity Differentiation: Caffeic Anhydride Exhibits an Approximately 60-Fold Higher LogP Than the Parent Caffeic Acid Monomer

Computational and experimentally derived LogP values highlight a substantial lipophilicity gap between caffeic anhydride and caffeic acid. Caffeic anhydride has a LogP of 3.01 (ACD/LogP) , whereas caffeic acid consistently exhibits LogP values of 1.15–1.67 across multiple authoritative databases [1][2]. This represents a LogP differential (ΔLogP) of approximately 1.34–1.86 units, corresponding to a 22- to 72-fold increase in octanol-water partitioning.

Lipophilicity LogP Membrane permeability Drug-likeness

Inhibition Modality: Noncompetitive vs. Uncompetitive Lipoxygenase Inhibition Distinguishes Caffeic Anhydride from Structurally Related Co-Metabolites

Lineweaver-Burk kinetic analysis in the Iqbal et al. (2005) study revealed that caffeic anhydride (2), along with compounds 1, 4, and 5, acts as a noncompetitive inhibitor of soybean lipoxygenase, binding to both the free enzyme and the enzyme-substrate complex with equal affinity [1]. In contrast, compound 3 was characterized as an uncompetitive inhibitor, binding exclusively to the enzyme-substrate complex [1]. This mechanistic divergence within a single co-isolated panel demonstrates that the anhydride dimer scaffold directs a specific allosteric interaction mode distinct from the glucoside conjugate.

Enzyme kinetics Inhibition modality Allosteric regulation Mechanistic enzymology

Differential Aqueous Solubility and Organic Solvent Compatibility Alters Formulation Options Relative to Caffeic Acid

Vendor technical data consistently report that caffeic anhydride is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1], whereas caffeic acid is described as slightly soluble in cold water, readily soluble in hot water and ethanol . The anhydride's solubility profile favors organic solvent-based stock preparation and is compatible with DMSO-mediated delivery in cell-based assays, while the parent acid requires aqueous alkaline or heated conditions for dissolution.

Solubility Formulation Sample preparation Bioassay compatibility

Best Research and Industrial Application Scenarios for Caffeic Anhydride


Lipoxygenase-Driven Inflammation Model Studies Requiring Noncompetitive Inhibition

Caffeic anhydride is the appropriate selection when the experimental objective is to inhibit lipoxygenase via a noncompetitive mechanism that is independent of substrate concentration, as demonstrated in the Iqbal et al. (2005) kinetic analysis [1]. This profile makes it suitable for in vitro enzymatic studies where the researcher needs to distinguish allosteric from active-site inhibition and for cellular models of arachidonic acid cascade inflammation where substrate levels may vary.

Cell-Based Assays Requiring Enhanced Membrane Permeability Over Caffeic Acid

With a LogP of 3.01—approximately 60-fold higher than caffeic acid [2]—caffeic anhydride is predicted to exhibit superior passive membrane diffusion. Research groups performing intracellular target engagement assays, particularly those involving lipoxygenase or other cytosolic enzymes, should evaluate caffeic anhydride when caffeic acid yields insufficient cellular activity despite adequate in vitro potency.

Natural Product Library Construction and High-Throughput Screening

The compound's solubility in DMSO, chloroform, and ethyl acetate [3] facilitates direct integration into standard compound library formatting workflows. Unlike caffeic acid, which requires heated aqueous or alkaline dissolution, caffeic anhydride can be plated using automated liquid handling systems with DMSO as the universal solvent, reducing preparation variability across screening campaigns.

Analytical Reference Standard for Ehretia obtusifolia Extract Standardization

As a structurally characterized natural product isolated from E. obtusifolia and quantified alongside rosmarinic acid and methyl rosmarinate [1], caffeic anhydride serves as a marker compound for quality control and phytochemical fingerprinting of Ehretia species extracts, supporting botanical drug development and natural product authentication efforts.

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